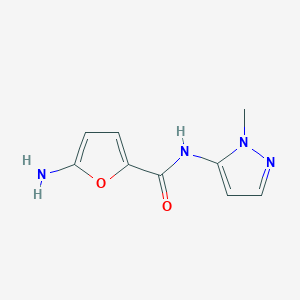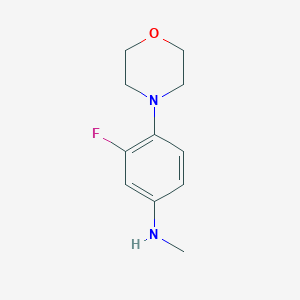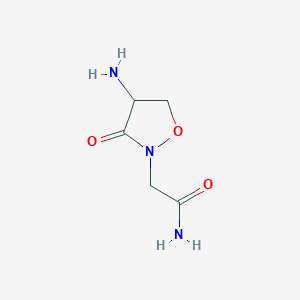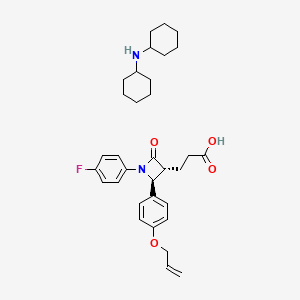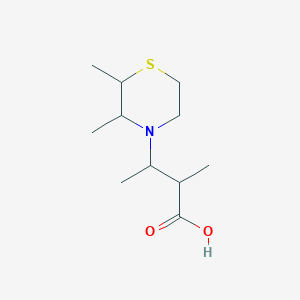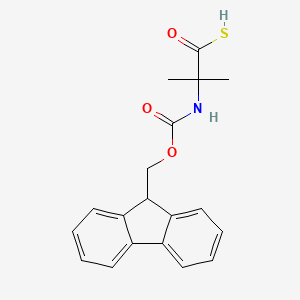
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the thioic S-acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is built up on a resin support and then cleaved off once the synthesis is complete.
化学反应分析
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid can undergo various chemical reactions, including:
Oxidation: The thioic S-acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Piperidine in dimethylformamide (DMF) is often used to remove the Fmoc group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino groups.
科学研究应用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective addition of amino acids in a controlled manner. The compound’s molecular targets include the amino groups of peptides and proteins, and the pathways involved are those related to peptide bond formation and cleavage.
相似化合物的比较
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanethioic S-acid is unique due to its thioic S-acid group, which provides additional reactivity compared to similar compounds
属性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanethioic S-acid |
InChI |
InChI=1S/C19H19NO3S/c1-19(2,17(21)24)20-18(22)23-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,24) |
InChI 键 |
FNRGXWDTTFYLDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


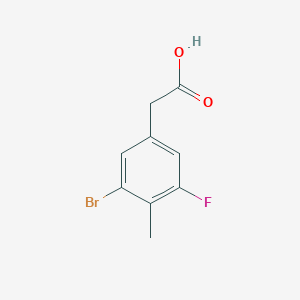

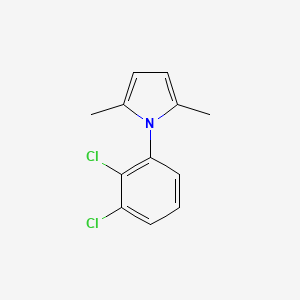
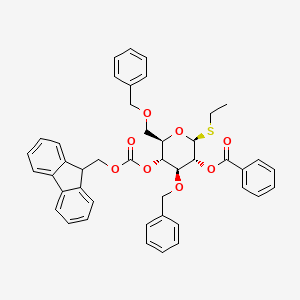
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
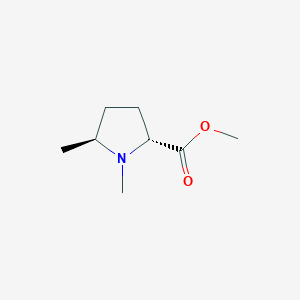
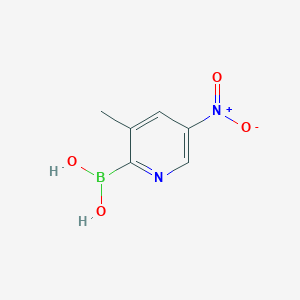
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
